(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine
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Overview
Description
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves multiple steps. The process typically starts with the preparation of the bicyclic core, followed by functionalization to introduce the dimethoxy groups. The final step involves the attachment of the N-methylpropane-1,3-diamine moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Methicillin-resistant Staphylococcus aureus inhibitors: Compounds with similar inhibitory effects on bacterial targets.
Uniqueness
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine stands out due to its unique bicyclic structure and the presence of dimethoxy groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C15H24N2O2/c1-17(6-4-5-16)10-12-7-11-8-14(18-2)15(19-3)9-13(11)12/h8-9,12H,4-7,10,16H2,1-3H3/t12-/m1/s1 |
InChI Key |
MAPQQNKEQGLJFV-GFCCVEGCSA-N |
Isomeric SMILES |
CN(CCCN)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
Canonical SMILES |
CN(CCCN)CC1CC2=CC(=C(C=C12)OC)OC |
Origin of Product |
United States |
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